molecular formula C3H3ClF4 B3392406 2-Chloro-1,1,1,2-tetrafluoropropane CAS No. 421-73-8

2-Chloro-1,1,1,2-tetrafluoropropane

Cat. No.: B3392406
CAS No.: 421-73-8
M. Wt: 150.5 g/mol
InChI Key: SMCNZLDHTZESTK-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C3H3ClF4. It is a colorless gas with a slightly sweet odor and is known for its volatility and stability under normal conditions. This compound is primarily used in the production of refrigerants and as a blowing agent in the manufacture of foams.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,1,1,2-tetrafluoropropane is typically synthesized through the reaction of hydrogen fluoride with chlorinated hydrocarbons. One common method involves the fluorination of 2-chloropropane using hydrogen fluoride in the presence of a catalyst such as antimony pentachloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where chlorinated hydrocarbons are continuously fed into the system along with hydrogen fluoride. The reaction mixture is maintained at a specific temperature and pressure to optimize yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,1,1,2-tetrafluoropropane primarily undergoes substitution reactions due to the presence of both chlorine and fluorine atoms. These reactions can be catalyzed by various reagents and conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-hydroxy-1,1,1,2-tetrafluoropropane.

    Reduction: Under specific conditions, this compound can be reduced to form 1,1,1,2-tetrafluoropropane using reducing agents like lithium aluminum hydride.

Major Products Formed:

    2-Hydroxy-1,1,1,2-tetrafluoropropane: Formed through nucleophilic substitution.

    1,1,1,2-tetrafluoropropane: Formed through reduction reactions.

Scientific Research Applications

2-Chloro-1,1,1,2-tetrafluoropropane has several applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Investigated for its potential use as an anesthetic agent due to its volatility and stability.

    Industry: Widely used as a blowing agent in the production of polyurethane foams and as a refrigerant in cooling systems.

Mechanism of Action

The mechanism by which 2-Chloro-1,1,1,2-tetrafluoropropane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. Its halogen atoms can form hydrogen bonds and van der Waals interactions with biological molecules, potentially altering their structure and function. In industrial applications, its volatility and stability make it an effective blowing agent and refrigerant.

Comparison with Similar Compounds

    1,1,1,2-Tetrafluoroethane: Another fluorinated hydrocarbon used as a refrigerant.

    2-Chloro-1,1,1-trifluoropropane: Similar in structure but with one less fluorine atom.

    1,1,1,2,3,3-Hexafluoropropane: Contains more fluorine atoms, leading to different physical and chemical properties.

Uniqueness: 2-Chloro-1,1,1,2-tetrafluoropropane is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct reactivity and stability. Its balance of volatility and chemical inertness makes it particularly valuable in industrial applications where controlled reactivity is essential.

Properties

IUPAC Name

2-chloro-1,1,1,2-tetrafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4/c1-2(4,5)3(6,7)8/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCNZLDHTZESTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893542
Record name 1,1,1,2-Tetrafluoro-2-chloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor
Record name Propane, 2-chloro-1,1,1,2-tetrafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

421-73-8
Record name 2-Chloro-1,1,1,2-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=421-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-chloro-1,1,1,2-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-chloro-1,1,1,2-tetrafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,1,2-Tetrafluoro-2-chloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,1,1,2-tetrafluoropropane
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